molecular formula C24H16ClF4NO4 B8610819 6-chloro-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one

6-chloro-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one

Cat. No. B8610819
M. Wt: 493.8 g/mol
InChI Key: NNNAUTBFAMPSKL-UHFFFAOYSA-N
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Patent
US09206131B2

Procedure details

An oven-dried Schlenk tube was flame-dried and backfilled with argon (X3). The tube was then charged with 6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline (0.3 g, 0.8 mmol), Pd(PPh3)4 (0.08 g, 10 mol %), and 2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid (0.375 g, 1.2 mmol). A rubber septum was then placed on the tube and 2M Na2CO3 (3 mL), DMF (15 mL), were added. The tube was then purged of air by argon for about 1 minute, while stirring and then heated at 90° C. until completion by HPLC analysis ˜3 h. After completion, reaction was boiled with 1:1 MeOH/CHCl3, and filtered over celite. The celite was then rinsed with boiling hot DMF. The filtrate was then evaporated on silica gel purified via flash chromatography (33% EtOAc in Hexane). The resulting amorphous solid (0.48 g, 52%) was then dissolved in 4.8 mL of AcOH and 4.8 mL of HBr. This solution was refluxed for 1.5 h. The reaction was poured onto ice and water. The resulting solid was filtered via filtration and recrystallized from DMF twice (0.2 g, 44%).
Name
6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[C:7]([CH3:14])[C:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][C:25]([O:28][C:29]([F:32])([F:31])[F:30])=[CH:24][CH:23]=3)=[CH:17][C:16]=1[F:33])=[C:5]2[O:34]CC.FC1C=C(OC2C=CC(OC(F)(F)F)=CC=2)C=CC=1B(O)O.C([O-])([O-])=O.[Na+].[Na+].CN(C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7]([CH3:14])=[C:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:23]=[CH:24][C:25]([O:28][C:29]([F:31])([F:32])[F:30])=[CH:26][CH:27]=3)=[CH:17][C:16]=1[F:33])[C:5]2=[O:34] |f:2.3.4,7.8,^1:73,75,94,113|

Inputs

Step One
Name
6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C=C2C(=C(C(=NC2=CC1OC)C)C1=C(C=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)F)OCC
Name
2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid
Quantity
0.375 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC1=CC=C(C=C1)OC(F)(F)F)B(O)O
Name
Quantity
0.08 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried Schlenk tube was flame-dried
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The tube was then purged of air by argon for about 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
After completion, reaction
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
The celite was then rinsed
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated on silica gel
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (33% EtOAc in Hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting amorphous solid (0.48 g, 52%) was then dissolved in 4.8 mL of AcOH
TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice and water
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered via filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF twice (0.2 g, 44%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(C(=C(NC2=CC1OC)C)C1=C(C=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.